4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxy and methoxy groups on the phenyl rings through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazoles: Other compounds in this class with different substituents.
Phenyl-substituted Pyrazoles: Compounds with similar phenyl ring substitutions.
Uniqueness
The unique combination of hydroxy and methoxy groups on the phenyl rings, along with the specific structure of the pyrrolopyrazole core, may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H23N3O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H23N3O5/c1-32-18-10-8-17(9-11-18)29-25(16-7-12-20(30)21(14-16)34-3)22-23(27-28-24(22)26(29)31)15-5-4-6-19(13-15)33-2/h4-14,25,30H,1-3H3,(H,27,28) |
InChI Key |
QUJBRRBDZICBMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC(=CC=C4)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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